molecular formula C26H32N4O4S2 B2658783 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3-methylpiperidin-1-yl)sulfonyl)benzoate CAS No. 953136-61-3

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3-methylpiperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2658783
CAS No.: 953136-61-3
M. Wt: 528.69
InChI Key: XWPAVBHVZJUOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3-methylpiperidin-1-yl)sulfonyl)benzoate” is a chemical compound with the molecular formula C26H32N4O4S2 and a molecular weight of 528.69. It is not intended for human or veterinary use and is for research use only. This compound has been mentioned in the context of biological evaluations of benzothiazole derivatives .

Scientific Research Applications

Synthesis and Characterization

Compounds featuring elements of the given chemical structure have been synthesized and characterized for their potential in various applications, including antimicrobial and antifungal activities. For instance, studies on related sulfamoyl and piperidine functionalities have introduced derivatives with significant antibacterial properties, emphasizing the role of structural modifications in enhancing biological activity (Aziz‐ur‐Rehman et al., 2017).

Biological Activities

Research into the biological activities of compounds containing benzothiazole and piperazine derivatives has revealed their potential as antimicrobial agents. For example, new molecules containing penicillanic acid or cephalosporanic acid moieties linked with piperazine structures have shown good to moderate antimicrobial activity against various test microorganisms, highlighting the therapeutic potential of such compounds (Serap Başoğlu et al., 2013).

Catalytic Applications

Derivatives similar to the queried compound have been utilized as catalysts in chemical reactions, demonstrating the versatility of such structures in facilitating organic transformations. This includes the use of sulfonamide and benzotriazole-based catalysts for the synthesis of various organic compounds, suggesting potential applications in the development of new chemical processes (A. Khazaei et al., 2015).

Future Directions

This compound has been mentioned in the context of biological evaluations of benzothiazole derivatives . These studies showed that certain compounds bind to the primary interaction sites of both enzymes and have good blood-brain barrier (BBB) penetration . This study provides new strategies for future research on neurodegenerative diseases complicated by depression .

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-(3-methylpiperidin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4S2/c1-3-28-13-15-29(16-14-28)26-27-23-11-8-21(17-24(23)35-26)34-25(31)20-6-9-22(10-7-20)36(32,33)30-12-4-5-19(2)18-30/h6-11,17,19H,3-5,12-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPAVBHVZJUOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC(C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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